A 1070722
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Overview
Description
A 1070722 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), with a high affinity for both GSK-3α and GSK-3β isoforms. This compound has garnered significant interest due to its ability to penetrate the blood-brain barrier and accumulate in brain regions, making it a potential candidate for use as a positron emission tomography (PET) radiotracer for quantifying GSK-3 in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 1070722 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the formation of 1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
A 1070722 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group on the quinoline ring and the trifluoromethyl group on the pyridine ring. These groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong bases like sodium hydride (NaH) for deprotonation steps and various organic solvents like DMSO and acetonitrile. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives where the functional groups have been modified or substituted. For example, nucleophilic substitution at the methoxy group can lead to the formation of various ethers or amines.
Scientific Research Applications
A 1070722 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of GSK-3 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the role of GSK-3 in cell signaling, apoptosis, and other cellular processes.
Mechanism of Action
A 1070722 exerts its effects by selectively inhibiting GSK-3, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK-3 leads to decreased phosphorylation of downstream targets, such as the microtubule-associated protein tau. This reduction in phosphorylation can protect neurons from β-amyloid and glutamate-induced toxicity, which is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
A 1070722 is unique among GSK-3 inhibitors due to its high selectivity and ability to penetrate the blood-brain barrier. Similar compounds include:
SB-216763: Another GSK-3 inhibitor, but with lower selectivity and brain penetration compared to this compound.
CHIR-99021: A highly potent GSK-3 inhibitor, often used in stem cell research, but with different pharmacokinetic properties.
LiCl (Lithium Chloride): A non-selective GSK-3 inhibitor used in psychiatric treatments, but with broader effects on other cellular targets.
This compound stands out due to its potential as a PET radiotracer and its high selectivity for GSK-3α and GSK-3β, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBIJGXSXEOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384424-80-9 |
Source
|
Record name | 1384424-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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